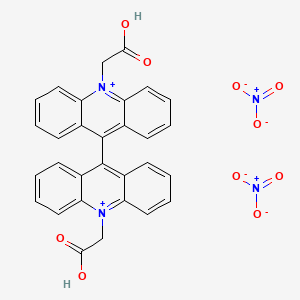
10,10'-Bis(carboxymethyl)-9,9'-biacridin-10-ium dinitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,10’-Bis(carboxymethyl)-9,9’-biacridin-10-ium dinitrate is a complex organic compound with the molecular formula C30H22N4O10. This compound is known for its unique structure, which includes two acridine units connected by a carboxymethyl bridge. It is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 10,10’-Bis(carboxymethyl)-9,9’-biacridin-10-ium dinitrate typically involves multiple steps. One common method includes the reaction of acridine derivatives with carboxymethylating agents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
10,10’-Bis(carboxymethyl)-9,9’-biacridin-10-ium dinitrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is employed in studies involving DNA intercalation and fluorescence. In medicine, it has potential applications in drug development and diagnostic assays. In industry, it is used in the production of dyes and pigments due to its unique optical properties.
Mécanisme D'action
The mechanism of action of 10,10’-Bis(carboxymethyl)-9,9’-biacridin-10-ium dinitrate involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. It can also interact with proteins, affecting their activity and stability. These interactions are mediated by the compound’s unique chemical structure and electronic properties.
Comparaison Avec Des Composés Similaires
10,10’-Bis(carboxymethyl)-9,9’-biacridin-10-ium dinitrate can be compared with other similar compounds such as 10,10’-Dimethyl-9,9’-biacridinium dinitrate and 10,10’-Bis[3-carboxypropyl]-9,9’-acridinium dinitrate. These compounds share similar structural features but differ in their substituents and chemical properties. The uniqueness of 10,10’-Bis(carboxymethyl)-9,9’-biacridin-10-ium dinitrate lies in its specific carboxymethyl groups, which confer distinct reactivity and applications.
Propriétés
Numéro CAS |
174569-83-6 |
|---|---|
Formule moléculaire |
C30H22N4O10 |
Poids moléculaire |
598.5 g/mol |
Nom IUPAC |
2-[9-[10-(carboxymethyl)acridin-10-ium-9-yl]acridin-10-ium-10-yl]acetic acid;dinitrate |
InChI |
InChI=1S/C30H20N2O4.2NO3/c33-27(34)17-31-23-13-5-1-9-19(23)29(20-10-2-6-14-24(20)31)30-21-11-3-7-15-25(21)32(18-28(35)36)26-16-8-4-12-22(26)30;2*2-1(3)4/h1-16H,17-18H2;;/q;2*-1/p+2 |
Clé InChI |
YOPRZSFGMVRVLA-UHFFFAOYSA-P |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=[N+]2CC(=O)O)C4=C5C=CC=CC5=[N+](C6=CC=CC=C64)CC(=O)O.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


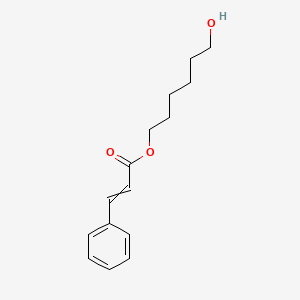
![1-{Bis[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]methyl}naphthalene](/img/structure/B14275417.png)
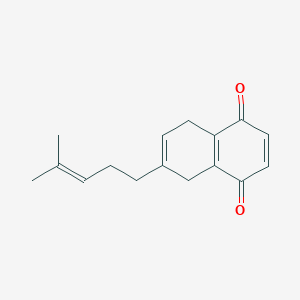
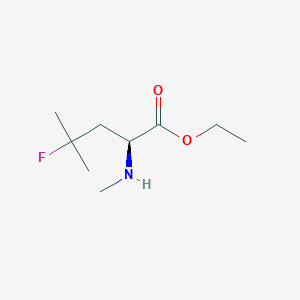
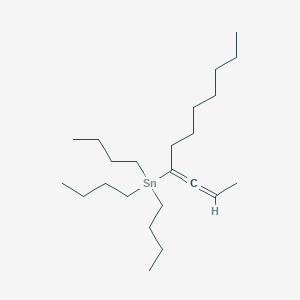
![Thieno[3,4-d]pyrimidine, 4-chloro-5,7-dihydro-2-methyl-, 6,6-dioxide](/img/structure/B14275460.png)
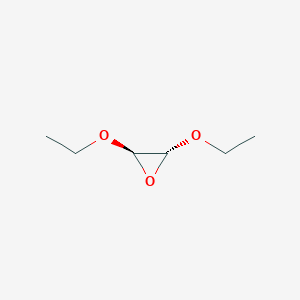
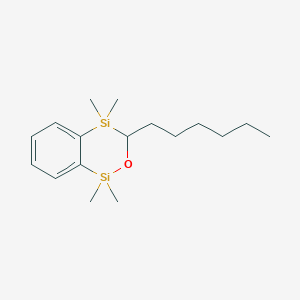
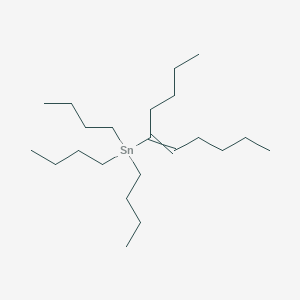
![2-[(2-Oxocyclohexyl)methyl]cycloheptan-1-one](/img/structure/B14275476.png)
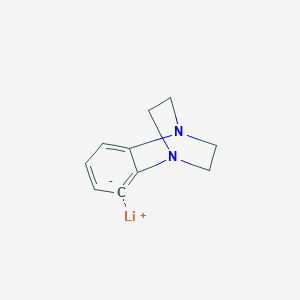
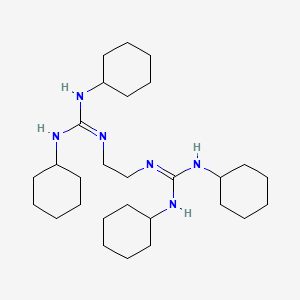
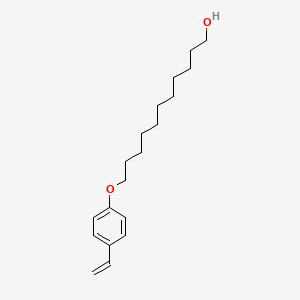
![N-[(3,6-Dichloro-2-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14275502.png)
